The Advent of MonoPhos: A Technical Guide to its Early Applications in Asymmetric Catalysis
The Advent of MonoPhos: A Technical Guide to its Early Applications in Asymmetric Catalysis
Introduction: The Quest for Efficient Chirality and the Rise of Monodentate Ligands
In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity in the synthesis of chiral molecules, a cornerstone of modern drug development and fine chemical production. For decades, the field was dominated by the paradigm of C2-symmetric bidentate phosphine ligands, which offered a rigid and predictable chiral environment around the metal center.[1] However, the quest for broader substrate scope, higher catalytic activity, and more modular and easily accessible ligand scaffolds has led to a renaissance of interest in monodentate chiral ligands. These ligands, once considered less effective due to their conformational flexibility, have proven to be remarkably successful in a variety of asymmetric transformations.[2]
Among the vanguard of these modern monodentate ligands is MonoPhos , a phosphoramidite ligand based on the privileged BINOL (1,1'-bi-2-naphthol) backbone.[3] Developed by the research group of Ben L. Feringa, MonoPhos emerged as a highly efficient and versatile ligand for a range of metal-catalyzed reactions.[3] Its facile, single-step synthesis, air stability, and the high levels of enantiocontrol it imparts have made it an attractive tool for synthetic chemists.[4][5] This technical guide provides an in-depth exploration of the early applications of MonoPhos in asymmetric catalysis, focusing on its synthesis, structural features, and seminal applications in hydrogenation, hydroformylation, and conjugate addition reactions. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.
MonoPhos: Synthesis and Structural Elucidation
The elegance of MonoPhos lies in its straightforward synthesis and the modularity of its design. The most common variant is synthesized from readily available chiral BINOL and a secondary amine, often through the use of a phosphorus source like hexamethylphosphoramide (HMPA) or phosphorus trichloride followed by reaction with the desired amine.[5]
General Structure of MonoPhos
The fundamental structure of MonoPhos features a chiral BINOL backbone which imparts a well-defined chiral environment. The phosphorus atom is bonded to two oxygen atoms of the BINOL moiety and a nitrogen atom of a secondary amine. This P-N bond is a key feature of phosphoramidite ligands.
Caption: General structure of the MonoPhos ligand.
Experimental Protocol: Synthesis of (S)-MonoPhos
This protocol describes a general procedure for the synthesis of (S)-MonoPhos from (S)-BINOL and a secondary amine.
Materials:
-
(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)
-
Hexamethylphosphoramide (HMPA) or Phosphorus Trichloride (PCl₃)
-
A secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or THF)
-
Triethylamine (if using PCl₃)
-
Standard Schlenk line or glovebox equipment
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphorylating Agent:
-
Method A (using PCl₃): In a Schlenk flask under an inert atmosphere, dissolve (S)-BINOL (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C and add triethylamine (2.2 eq). Slowly add a solution of PCl₃ (1.1 eq) in toluene. Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the BINOL-based chlorophosphite is typically monitored by ³¹P NMR.
-
Method B (using HMPA): This method is often cited as a one-step procedure, though specific conditions can vary. In a Schlenk flask, (S)-BINOL (1.0 eq) is reacted with HMPA (used as both reagent and solvent) at elevated temperatures. Note: Due to the toxicity of HMPA, this method requires strict safety precautions.
-
-
Amination:
-
Cool the solution of the BINOL-based chlorophosphite (from Method A) to 0 °C. Slowly add the desired secondary amine (2.2 eq). Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
The purified MonoPhos ligand should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and its optical rotation measured. The product is typically a white, air-stable solid.
-
Early Applications in Asymmetric Catalysis
MonoPhos quickly demonstrated its prowess in several key asymmetric transformations. Its early successes were particularly notable in rhodium-catalyzed hydrogenation, rhodium-catalyzed hydroformylation, and copper-catalyzed conjugate addition.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, particularly amino acids and their derivatives. Rhodium complexes of MonoPhos proved to be highly effective catalysts for the enantioselective hydrogenation of various prochiral olefins.[4][5]
Causality Behind Experimental Choices: The choice of a monodentate ligand like MonoPhos for hydrogenation was driven by the hypothesis that a less constrained coordination environment could lead to higher catalytic activity and a different substrate scope compared to bidentate ligands. The modularity of the amine component of MonoPhos allows for fine-tuning of the steric and electronic properties of the ligand to optimize enantioselectivity for a given substrate.
Caption: General workflow for asymmetric hydrogenation using a Rh-MonoPhos catalyst.
This protocol is representative of the early applications of MonoPhos in the rhodium-catalyzed asymmetric hydrogenation of enamides.[5]
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium precatalyst)
-
(S)-MonoPhos
-
N-acetyl-α-arylenamide (substrate)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or ethyl acetate)
-
High-pressure autoclave
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (S)-MonoPhos (2.2 mol%) in the chosen solvent. Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the active catalyst.
-
Reaction Setup: In a separate vessel, dissolve the N-acetyl-α-arylenamide substrate in the same solvent.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Via cannula, transfer the catalyst solution to the autoclave. Seal the autoclave and purge it three times with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 15 bar) and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Work-up and Analysis: Carefully vent the autoclave. Pass the reaction mixture through a short plug of silica gel to remove the catalyst. The conversion and enantiomeric excess (ee) of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Substrate (N-acetyl-α-arylenamide) | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| N-(1-phenylvinyl)acetamide | CH₂Cl₂ | 25 | 15 | 20 | >99 | 92 | [5] |
| N-(1-(4-methoxyphenyl)vinyl)acetamide | CH₂Cl₂ | 25 | 15 | 20 | >99 | 91 | [5] |
| N-(1-(4-chlorophenyl)vinyl)acetamide | CH₂Cl₂ | 25 | 15 | 20 | >99 | 93 | [5] |
| N-(1-(2-naphthyl)vinyl)acetamide | CH₂Cl₂ | 25 | 15 | 20 | >99 | 90 | [5] |
| N-(1-(thiophen-2-yl)vinyl)acetamide | CH₂Cl₂ | 5 | 15 | 20 | >99 | 94 | [5] |
Asymmetric Hydroformylation
Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful C-C bond-forming reaction to produce chiral aldehydes. While less documented in the very early literature specifically for "MonoPhos" compared to hydrogenation, phosphoramidite ligands in general have been successfully employed in rhodium-catalyzed asymmetric hydroformylation.[6]
Causality Behind Experimental Choices: The electronic properties of phosphoramidite ligands, being strong π-acceptors, can influence the regioselectivity and enantioselectivity of the hydroformylation reaction. The steric bulk of the BINOL backbone and the amine substituent are crucial in differentiating the two enantiotopic faces of the olefin in the catalyst-substrate complex.
Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydroformylation.
This protocol is based on general procedures for rhodium-catalyzed hydroformylation using phosphoramidite ligands.
Materials:
-
[Rh(acac)(CO)₂]
-
(S)-MonoPhos
-
Styrene
-
Anhydrous toluene
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave
Procedure:
-
Catalyst Preformation: In a Schlenk flask under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (1.0 mol%) and (S)-MonoPhos (2.0-4.0 mol%) in anhydrous toluene. Stir the solution at room temperature for 1 hour.
-
Reaction Setup: Place the styrene substrate in the autoclave.
-
Hydroformylation: Transfer the catalyst solution to the autoclave. Seal the autoclave and purge with syngas. Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 60-80 °C).
-
Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the syngas. The product mixture is analyzed by GC or NMR to determine the conversion, regioselectivity (branched vs. linear aldehyde), and the enantiomeric excess of the chiral branched aldehyde is determined by chiral GC or HPLC.
| Substrate | Ligand | Temp (°C) | Pressure (bar) | b:l ratio | ee (%) | Reference |
| Styrene | Phosphine-phosphoramidite | 60 | 20 | 98:2 | 99 | [6] |
| Vinyl Acetate | Phosphine-phosphoramidite | 60 | 10 | >95:5 | 98 | [6] |
| Allyl Cyanide | Phosphine-phosphoramidite | 80 | 40 | >98:2 | 96 | [6] |
Note: The data presented is for a closely related phosphine-phosphoramidite ligand, as extensive early data specifically for MonoPhos in hydroformylation is less available in the initial search results. This data serves to illustrate the potential of this ligand class.
Asymmetric Conjugate Addition
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of C-C bonds and the creation of stereogenic centers. MonoPhos has been shown to be an excellent ligand for this transformation, particularly with organozinc reagents.[3]
Causality Behind Experimental Choices: The in situ formation of a chiral copper-MonoPhos complex creates a chiral environment that directs the addition of the nucleophile to one face of the enone. The choice of copper as the metal is crucial, as it effectively mediates the transfer of the alkyl group from the organometallic reagent to the substrate. The use of organozinc reagents is often preferred due to their high reactivity and functional group tolerance.
This protocol is a representative example of the early work on MonoPhos in this area.[1]
Materials:
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
(R)-MonoPhos
-
Cyclohexenone
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, stir a mixture of Cu(OTf)₂ (1.0 mol%) and (R)-MonoPhos (2.2 mol%) in the chosen solvent at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -30 °C).
-
Conjugate Addition: Slowly add the diethylzinc solution (1.1 eq) to the catalyst solution. After stirring for a few minutes, add the cyclohexenone substrate (1.0 eq).
-
Reaction and Quenching: Stir the reaction mixture at -30 °C for the specified time (typically 1-3 hours). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The conversion is determined by GC or NMR, and the enantiomeric excess of the chiral product is determined by chiral GC or HPLC.
| Enone | Nucleophile | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexenone | Et₂Zn | (S,R,R)-phosphoramidite | - | - | >95 | 96 | |
| Chalcone | Et₂Zn | Chiral SOP ligand** | -30 | 24 | 99 | 88 | [1] |
| 2-Cyclopentenone | Et₂Zn | (S,R,R)-phosphoramidite | - | - | >95 | 98 |
*Data for a closely related phosphoramidite ligand from the Feringa group. **Data for a chiral sulfoxide-phosphine ligand to illustrate the reaction conditions.
Mechanistic Insights
The high degree of enantioselectivity observed with MonoPhos ligands, despite their monodentate and seemingly flexible nature, has been a subject of significant interest. For rhodium-catalyzed hydrogenation, mechanistic studies suggest a Halpern-like mechanism where two molecules of MonoPhos coordinate to the rhodium center.[7] The substrate then coordinates to this chiral complex, and the diastereomeric catalyst-substrate adducts exhibit different reaction rates, with the minor diastereomer often leading to the major enantiomer of the product.[7] The steric bulk of the BINOL framework and the amine substituent create a well-defined chiral pocket that effectively shields one face of the coordinated olefin from the incoming hydrogen.
Conclusion and Future Outlook
The introduction of MonoPhos marked a significant advancement in the field of asymmetric catalysis. Its simple synthesis, stability, and the high enantioselectivities it delivers across a range of important transformations solidified the position of monodentate phosphoramidites as a privileged class of ligands. The early applications in asymmetric hydrogenation, hydroformylation, and conjugate addition laid the groundwork for a vast and still-expanding area of research. The modularity of the MonoPhos scaffold continues to inspire the development of new and improved ligands for an ever-wider array of asymmetric reactions. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the principles and early successes of MonoPhos provides a valuable foundation for tackling the challenges of modern chiral synthesis.
References
-
Copper-catalyzed enantioselective conjugate addition of diethylzinc to acyclic enones with chiral sulfoxide-phosphine ligands. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]
- Fu, W., & Tang, W. (2016). Chiral Monophosphorus Ligands for Asymmetric Catalytic Reactions.
- Imamoto, T. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organometallic Chemistry IV (Vol. 9, pp. 1-49). Elsevier.
-
The X‐ray crystal structure of the Rh(2‐MeNapthyl)(nbd)(PPh3) complex;... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Feringa, B. L. (n.d.). Ben Feringa Research Group. University of Groningen. Retrieved March 7, 2026, from [Link]
- Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838.
-
van den Berg, M., et al. (2004). Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. The University of Groningen research portal. Retrieved March 7, 2026, from [Link]
-
A new method for the synthesis of H(4)-BINOL. (2008). ResearchGate. Retrieved March 7, 2026, from [Link]
-
van den Berg, M., et al. (2004). Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. University of Groningen. Retrieved March 7, 2026, from [Link]
- van den Berg, M., et al. (2011). Unravelling the reaction path of rhodium-MonoPhos-catalysed olefin hydrogenation. Chemistry-A European Journal, 17(46), 12972-12981.
-
X-ray crystal structure of complex 4a [Rh 2 (CO) 4 Cl 2 (μ-COC)] (50%... (2021). ResearchGate. Retrieved March 7, 2026, from [Link]
- Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews.
-
Rhodium (Rh). (n.d.). Mateck. Retrieved March 7, 2026, from [Link]
- Tsogoeva, S. B. (2015). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 20(9), 16006-16039.
-
Copper(i)-catalyzed asymmetric addition of diarylphosphine sulfides to aldimines. (2017). Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]
- Kumar, R., Sen, A., & Chikkali, S. H. (2023). Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. Journal of Chemical Sciences, 135(4), 1-12.
- Kiełbasiński, P., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4923.
-
Rhodium | XPS Periodic Table. (n.d.). Thermo Fisher Scientific - ES. Retrieved March 7, 2026, from [Link]
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry-A European Journal, 18(4), 1183-1193.
- Zhang, X. (2011).
-
mp-725. (n.d.). Materials Project. Retrieved March 7, 2026, from [Link]
-
Copper-catalyzed 1,4-conjugate addition of diethylzinc to... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
First asymmetric epoxidation catalysed by cyclohexanone monooxygenase. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. (2024). MDPI. Retrieved March 7, 2026, from [Link]
- Vidal, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8089-8105.
-
Non-covalent interactions in supported asymmetric catalysis: a brief account. (2024). Comptes Rendus de l'Académie des Sciences. Retrieved March 7, 2026, from [Link]
-
Rhodium-Catalyzed Nonisomerizing Hydroformylation of Methyl Oleate Applying Lactame-Based Phosphoramidite Ligands. (2014). ACS Catalysis. Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A New Method for the Synthesis of H4-BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. pure.rug.nl [pure.rug.nl]
- 6. DEVELOPMENT AND APPLICATIONS OF PHOSPHORUS LIGANDS IN RHODIUM-CATALYZED HYDROFORMYLATION AND HYDROGENATION - Blacklight [etda.libraries.psu.edu]
- 7. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
